N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
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Description
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives, which includes “N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method has been developed to access one of the rare classes of benzoxazepine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H12N2O3. Further structural analysis would require more specific data such as NMR spectroscopy .Chemical Reactions Analysis
The key reaction in the synthesis of benzo[b][1,4]oxazepine derivatives involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.272. More detailed physical and chemical properties would require additional data.Future Directions
The future directions for research on “N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of novel synthetic methods for accessing these compounds presents opportunities for future research .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)16-10-6-7-13-11(8-10)15(19)17-12-4-2-3-5-14(12)20-13/h2-8H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBVOBKHLIHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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